molecular formula C26H29O3P B13383956 2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

Cat. No.: B13383956
M. Wt: 420.5 g/mol
InChI Key: RVXDJSOXKFKIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole is a complex organic compound with a molecular formula of C26H29O3P This compound is known for its unique structural features, which include a benzoxaphosphole core, a benzyl group, a tert-butyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxaphosphole Core: This step involves the cyclization of a suitable phosphine oxide precursor with an appropriate dihydroxybenzene derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; typically carried out in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Phosphine oxides, phosphonic acids.

    Reduction: Reduced phosphine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its unique electronic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing their reactivity and stability. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphole: Similar structure but lacks the dimethoxy groups, resulting in different electronic properties.

    2-benzyl-3-tert-butyl-4-(2,4-dimethoxyphenyl)-2H-1,3-benzoxaphosphole: Similar structure with different substitution pattern on the phenyl ring, affecting its reactivity and applications.

Uniqueness

2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in catalysis, material science, and drug development.

Properties

Molecular Formula

C26H29O3P

Molecular Weight

420.5 g/mol

IUPAC Name

2-benzyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C26H29O3P/c1-26(2,3)30-23(17-18-11-7-6-8-12-18)29-22-16-9-13-19(25(22)30)24-20(27-4)14-10-15-21(24)28-5/h6-16,23H,17H2,1-5H3

InChI Key

RVXDJSOXKFKIKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.